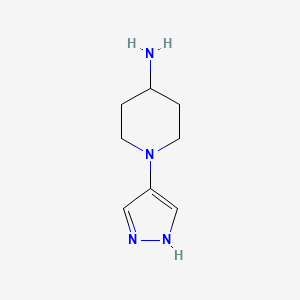![molecular formula C17H12Cl2N2O2 B12885762 [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-68-0](/img/structure/B12885762.png)
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group and a phenyl group, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a dichlorophenyl group and a phenyl group.
Substitution Reactions: The dichlorophenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Acetic Acid Introduction: The acetic acid moiety is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the design of new pharmaceuticals and bioactive molecules.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is explored as a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. It is also used in the formulation of agrochemicals and other commercial products.
Wirkmechanismus
The mechanism of action of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetic acid: Similar in structure but with a different substitution pattern on the pyrazole ring.
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]butyric acid: Similar structure with a butyric acid moiety.
Uniqueness
The uniqueness of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid lies in its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
75821-68-0 |
|---|---|
Molekularformel |
C17H12Cl2N2O2 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-[3-(3,4-dichlorophenyl)-1-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-7-6-11(8-15(14)19)17-12(9-16(22)23)10-21(20-17)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,22,23) |
InChI-Schlüssel |
QCDXAOWIGSYLQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


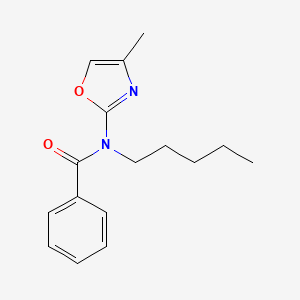
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
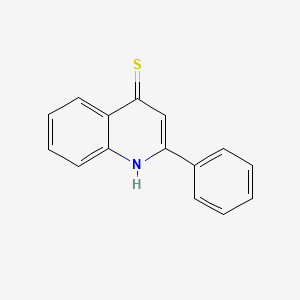
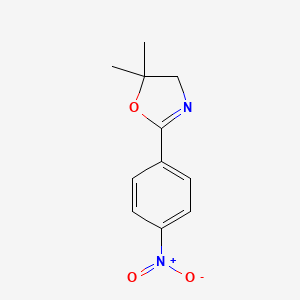
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)


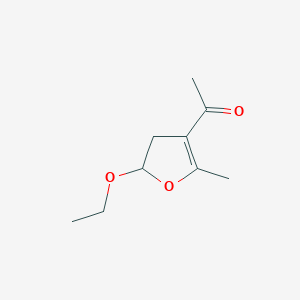
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)

![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)

